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1-(3-Chlorophenyl)propane-1-sulfonamide

Cat. No.: B13281003
M. Wt: 233.72 g/mol
InChI Key: ZPAAQZAINAEHMD-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research in Organic Synthesis

The journey of sulfonamides began in the early 20th century, stemming from the German dye industry. In 1909, German chemists synthesized sulfonamide derivatives while developing azo dyes. hekint.org It was later, in 1932, that the antibacterial properties of a sulfonamide-containing dye, Prontosil, were discovered by Gerhard Domagk, a discovery that earned him the Nobel Prize in Medicine in 1939. openaccesspub.orgekb.eg This finding marked the dawn of the antibiotic era, as sulfonamides were the first class of synthetic antibacterial agents to be widely used. hekint.orgajchem-b.com

The initial discovery spurred a wave of research. It was soon found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. openaccesspub.org This realization led to the synthesis of thousands of sulfonamide derivatives, with compounds like sulfapyridine, sulfacetamide, and sulfathiazole (B1682510) becoming crucial in treating various bacterial infections, particularly during World War II. hekint.orgopenaccesspub.org Beyond their antimicrobial applications, early research also uncovered other biological activities. For instance, observations of hypoglycemic side effects in patients treated with certain sulfonamides for typhoid in the 1940s led to the development of sulfonylurea drugs for diabetes. openaccesspub.org

Significance of the Sulfonamide Moiety in Contemporary Chemical Synthesis

The sulfonamide group (-SO₂NH-) is a vital functional group in modern chemical synthesis due to its unique physicochemical properties and its prevalence in a wide array of functional molecules. thieme-connect.com The sulfonamide moiety is characterized by its stability to hydrolysis and its ability to act as a hydrogen bond donor, which are crucial for molecular interactions. thieme-connect.com Its strong electron-withdrawing nature also influences the properties of adjacent parts of a molecule. thieme-connect.com

In contemporary drug discovery, the sulfonamide group is considered a privileged scaffold. researchgate.net It is a key component in a multitude of therapeutic agents beyond antibiotics, including anticancer, antiviral, antidiabetic, and anti-inflammatory drugs. ajchem-b.comresearchgate.netfrontiersrj.com For example, sulfonamides are found in carbonic anhydrase inhibitors used to treat glaucoma, as well as in various anticancer agents like pazopanib (B1684535) and vemurafenib. researchgate.net The versatility of the sulfonamide group allows for the synthesis of diverse molecular architectures with a broad spectrum of biological activities. frontiersrj.com Modern synthetic methods continue to evolve, providing more efficient and environmentally friendly ways to construct sulfonamide-containing molecules, underscoring their ongoing importance in synthetic and medicinal chemistry. ajchem-b.comthieme-connect.com

Structural Classification and Nomenclature of Propane-1-sulfonamides

Propane-1-sulfonamides are a class of organic compounds characterized by a propyl group attached to the sulfur atom of a sulfonamide functional group. The systematic naming of these compounds follows the IUPAC nomenclature rules. The parent alkane is propane (B168953), and the sulfonamide group is located at the first position, hence "propane-1-sulfonamide".

The general structure is CH₃CH₂CH₂SO₂NR¹R², where R¹ and R² can be hydrogen atoms or various organic substituents. Based on the substitution at the nitrogen atom, they can be classified as:

Primary sulfonamides: When both R¹ and R² are hydrogen (e.g., propane-1-sulfonamide).

Secondary sulfonamides: When one R group is hydrogen and the other is an alkyl or aryl group (e.g., N-methylpropane-1-sulfonamide).

Tertiary sulfonamides: When both R groups are alkyl or aryl groups (e.g., N,N-dimethylpropane-1-sulfonamide).

The compound of interest, 1-(3-Chlorophenyl)propane-1-sulfonamide, presents a more complex substitution pattern where the sulfonamide nitrogen is part of the main chain nomenclature consideration, and a substituted phenyl group is attached to the carbon atom alpha to the sulfur. Its systematic name would be derived by considering the parent propane chain with a sulfonamide group and a 3-chlorophenyl substituent.

Below is a table illustrating the classification of some propane-1-sulfonamides:

Compound NameClassification
Propane-1-sulfonamide (B152785)HHPrimary
N-Methylpropane-1-sulfonamideHCH₃Secondary
N,N-Dimethylpropane-1-sulfonamideCH₃CH₃Tertiary

Overview of Research Trajectories for Aryl-Substituted Sulfonamides

Research into aryl-substituted sulfonamides has expanded significantly beyond their initial antibacterial applications. researchgate.net A major focus has been on the synthesis of novel derivatives and the exploration of their diverse biological activities. nih.gov The substitution pattern on the aryl ring plays a crucial role in determining the compound's properties and biological targets.

Key research trajectories include:

Anticancer Agents: A significant area of research involves the design and synthesis of aryl sulfonamides as anticancer agents. nih.gov These compounds have been shown to target various mechanisms in cancer cells, including enzyme inhibition and disruption of cell cycle progression. researchgate.netnih.gov For instance, the introduction of different substituents on the aryl ring can modulate the cytotoxic activity against various cancer cell lines. nih.gov

Enzyme Inhibitors: Aryl sulfonamides are prominent scaffolds for the development of enzyme inhibitors. researchgate.net A classic example is their role as carbonic anhydrase inhibitors. researchgate.net Research continues to explore their potential to inhibit other enzymes implicated in various diseases.

Synthetic Methodologies: There is ongoing research into developing more efficient and sustainable methods for the synthesis of aryl sulfonamides. rsc.org This includes the use of novel catalysts, such as copper and palladium, to facilitate the formation of the crucial C-N or S-N bonds. thieme-connect.com Photocatalytic methods are also emerging as a green alternative for synthesizing these compounds. rsc.org

Materials Science: The properties of aryl sulfonamides also make them of interest in materials science. Their rigid structure and potential for hydrogen bonding can be exploited in the design of new polymers and functional materials. researchgate.net

The development of new analytical techniques also plays a role in advancing research, allowing for better characterization and understanding of the structure-activity relationships of these compounds. biointerfaceresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO2S B13281003 1-(3-Chlorophenyl)propane-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

1-(3-chlorophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13)

InChI Key

ZPAAQZAINAEHMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Chlorophenyl Propane 1 Sulfonamide and Its Analogues

Strategic Approaches to C-S Bond Formation in Sulfonamides

The construction of the carbon-sulfur (C-S) bond is a cornerstone of sulfonamide synthesis. Various strategies have been developed to achieve this linkage, ranging from classical methods to more modern, metal-free approaches.

Nucleophilic Attack of Amines on Sulfonyl Chlorides and Related Precursors

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. While effective, this method's primary limitation lies in the preparation of the requisite sulfonyl chlorides, which can be a challenging process often requiring harsh and toxic reagents. nih.gov

The general mechanism involves the amine nitrogen acting as a nucleophile and the sulfur atom of the sulfonyl chloride as an electrophile. The presence of a base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the hydrogen chloride byproduct. Microwave irradiation has been shown to accelerate this reaction, potentially by activating the sulfonyl chloride and making the sulfonyl group more susceptible to nucleophilic attack.

Precursor 1Precursor 2ConditionsProductReference
R-SO₂ClR'-NH₂Base (e.g., Pyridine)R-SO₂-NH-R' nih.gov
Arylboronic AcidSO₂Cl₂/AminePalladium CatalystAryl-SO₂-NH₂ nih.gov
ThiolNCS, TBACl, H₂O then AmineOne-potR-SO₂-NH-R' organic-chemistry.org

Table 1: Examples of Precursors for Sulfonamide Synthesis via Nucleophilic Attack.

Transition Metal-Free Synthetic Protocols for Sulfonamide Linkages

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of transition-metal-free protocols for the formation of sulfonamide linkages. One such approach involves the direct C-H sulfonamidation of aromatic compounds. For instance, a practical and general strategy for introducing a primary sulfonamide group into electron-rich aromatic compounds using an in situ generated N-sulfonylamine as the active electrophile has been reported. This method tolerates a variety of functional groups and can be performed under mild conditions.

Another innovative metal-free approach is the electrochemical oxidative coupling of amines and thiols. This method is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed in a very short reaction time, with hydrogen as the only byproduct. acs.org Photocatalytic methods have also emerged as a powerful tool. For example, a visible-light-mediated, catalyst-free arylation of sulfonamides with boronic acids has been described, proceeding via an N-S bond cleavage.

Stereoselective Synthesis of Chiral Sulfonamide Derivatives

The development of methods for the stereoselective synthesis of chiral sulfonamides is of paramount importance, as the biological activity of many therapeutic agents is dependent on their stereochemistry. Chiral auxiliaries have been successfully employed to induce asymmetry in sulfonamide synthesis. For instance, (-)-quinine has been used as a chiral auxiliary for the asymmetric synthesis of sulfinamides, which can then be converted to chiral sulfonamides. nih.govacs.org Camphorsulfonamide is another readily available chiral starting material that has been utilized for the synthesis of chiral non-racemic sulfonamides. drexel.edu

Catalytic asymmetric synthesis offers a more efficient and atom-economical approach. Copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines has been reported for the synthesis of chiral aryl sulfinamides. nih.gov Furthermore, rhodium-catalyzed enantioselective sulfur alkylation of sulfenamides with diazo compounds provides access to chiral sulfilimines, which can be oxidized to the corresponding sulfoximines with retention of stereochemistry. researchgate.netacs.org Palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically demanding group has been shown to produce N-C axially chiral sulfonamides with good enantioselectivity. nih.gov

Chiral SourceReaction TypeProduct TypeKey FeaturesReference
(-)-QuinineChiral AuxiliaryChiral SulfinamidesGood yields and excellent enantioselectivity nih.govacs.org
(1S)-(+)-10-CamphorsulfonamideChiral AuxiliaryChiral SulfonamidesReadily available starting material drexel.edu
Chiral Nickel ComplexAsymmetric RearrangementAllylic SulfenamidesExcellent regioselectivity and enantioselectivity nih.gov
Chiral Rhodium CatalystS-alkylation of SulfenamidesChiral SulfiliminesHigh yields and enantiomeric ratios researchgate.netacs.org
(S,S)-Trost ligand-Pd catalystN-allylationN-C Axially Chiral SulfonamidesGood enantioselectivity (up to 92% ee) nih.gov

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Sulfonamides.

Incorporation of the 3-Chlorophenyl Moiety: Directed Functionalization Strategies

The 3-chlorophenyl group is a common substituent in many biologically active molecules. Its incorporation into the sulfonamide scaffold can be achieved through various synthetic strategies, either by starting with a pre-functionalized building block or by introducing the moiety at a later stage of the synthesis.

Synthetic Routes via 1-(3-Chlorophenyl)propan-1-one and Related Ketones

A plausible and efficient route to 1-(3-chlorophenyl)propane-1-sulfonamide involves the asymmetric reductive amination of the corresponding ketone, 1-(3-chlorophenyl)propan-1-one. researchgate.net This transformation directly converts the carbonyl group into an amine, which can then be sulfonated. Nickel catalysts in the presence of titanium alkoxide have been shown to be effective for the asymmetric reductive amination of poorly nucleophilic sulfonamides with a wide range of ketones. researchgate.net

Alternatively, direct α-amination of ketones with free sulfonamides under oxidative conditions, catalyzed by iron salts, provides another route to α-amino ketones which are precursors to the target sulfonamide. organic-chemistry.orgacs.org This approach avoids the need for pre-functionalization of either the ketone or the sulfonamide.

Introduction of the Chlorophenyl Group via Aromatic Substitution or Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they provide a versatile means of introducing the 3-chlorophenyl group. The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for this purpose. nih.govnih.govresearchgate.net For instance, a three-component synthesis of sulfonamides has been developed via a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, a secondary amine, and an arylboronic acid. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be used to couple an amine with an aryl halide. acsgcipr.orgnih.govresearchgate.net This reaction is particularly useful for coupling sulfonamides with aryl chlorides. thieme-connect.com Nickel-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-based systems for the amination of aryl chlorides with sulfonamides. nih.govnih.govscispace.comprinceton.eduresearchgate.net

Directed ortho-metalation (DoM) offers a regioselective strategy for the functionalization of aromatic rings. nih.govacs.orgresearchgate.netwikipedia.orgunblog.fr In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation by a strong base to the ortho position, creating a nucleophilic site for reaction with an electrophile. A sulfonamide group can itself act as a powerful DMG, facilitating the introduction of substituents at the ortho position.

Reaction TypeCatalystCoupling PartnersKey FeaturesReference
Suzuki-Miyaura CouplingPalladiumArylboronic acid, Aryl halide/sulfonateHigh functional group tolerance nih.govnih.govresearchgate.net
Buchwald-Hartwig AminationPalladiumAryl halide/sulfonate, Amine/SulfonamideForms C-N bonds acsgcipr.orgnih.govresearchgate.net
Nickel-Catalyzed AminationNickelAryl chloride, SulfonamideMore sustainable than palladium nih.govnih.govscispace.comprinceton.eduresearchgate.net
Directed ortho-MetalationN/A (Base-mediated)Aryl with DMG, ElectrophileHigh regioselectivity for ortho-substitution nih.govacs.orgresearchgate.netwikipedia.orgunblog.fr

Table 3: Cross-Coupling and Directed Functionalization Strategies for Aryl Sulfonamide Synthesis.

Modern Synthetic Advancements and Green Chemistry Principles in Sulfonamide Synthesis

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has evolved significantly, driven by the need for more efficient, rapid, and environmentally responsible methods. Modern advancements focus on enhancing reaction kinetics and minimizing environmental impact, aligning with the principles of green chemistry. These approaches offer considerable improvements over traditional synthetic routes, which often involve hazardous reagents and lengthy reaction times.

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Sulfonamide Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in chemical synthesis, offering dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation accelerates reactions by efficiently and directly heating the solvent and reactants through dipole rotation and ionic conduction. researchgate.net

In the context of sulfonamide synthesis, MAOS has been successfully applied to various reaction pathways. One notable method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.orgscribd.com This process typically involves a two-step microwave-assisted sequence. First, the sulfonic acid is activated, for example, using 2,4,6-trichloro- rsc.orgresearchgate.netsci-hub.se-triazine (TCT) under microwave irradiation for approximately 20 minutes at 80°C. organic-chemistry.org The resulting intermediate is then treated with an appropriate amine and subjected to a second brief period of microwave heating (e.g., 10 minutes at 50°C) to yield the final sulfonamide product. organic-chemistry.orgacs.org This approach has demonstrated good functional group tolerance and consistently produces high yields. organic-chemistry.orgscribd.com

The advantages of MAOS are clearly illustrated when compared with conventional thermal methods, which often require several hours to complete and may result in lower yields. scribd.com For instance, the synthesis of pyrazoline sulfonamide derivatives has been achieved efficiently using microwave irradiation, with reaction times as short as 7 minutes at 200°C, a significant improvement over the 24-48 hours required by conventional stirring at room temperature for related precursor steps. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Procedures for Sulfonamide Synthesis

ReactantsMethodTemperatureReaction TimeYield (%)Reference
Sulfonic Acid + AmineConventional50 °C12 hoursLower Yields scribd.com
Sulfonic Acid + AmineMicrowave (MAOS)50 °C10 minutesup to 95% organic-chemistry.org, scribd.com
Chalcone + HydrazineConventionalRoom Temp.24-48 hoursN/A nih.gov
Chalcone + HydrazineMicrowave (MAOS)200 °C7 minutesN/A nih.gov

Sustainable Methodologies and Solvent Considerations in Sulfonamide Preparation

The principles of green chemistry aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In sulfonamide synthesis, this has led to the development of methodologies that utilize environmentally benign solvents and reagents. sci-hub.se

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Several methods have been developed for synthesizing sulfonamides in aqueous media. sci-hub.se One such approach involves the reaction of sulfonyl chlorides with amino compounds in water, using a base like sodium carbonate to control the pH. rsc.org This method is operationally simple, and the sulfonamide products, often being poorly soluble in water, can be easily isolated by filtration, yielding excellent purity without extensive purification. researchgate.netrsc.org This contrasts sharply with traditional methods that frequently employ chlorinated solvents like dichloromethane (B109758) (DCM). researchgate.net

Another sustainable strategy involves the in-situ generation of sulfonyl chlorides from thiols or disulfides, followed by reaction with amines in a one-pot process. sci-hub.seresearchgate.net This can be achieved using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water, ethanol, or glycerol. rsc.orgresearchgate.net The workup for these reactions is often simplified to just filtration, avoiding the need for solvent-intensive extraction procedures. rsc.orgresearchgate.net

Solvent-free, or "neat," reaction conditions represent another pinnacle of green synthesis. sci-hub.se The sulfonylation of primary and secondary amines with arylsulfonyl chlorides has been successfully performed at room temperature without any solvent, demonstrating a highly efficient and clean synthetic route. sci-hub.se Furthermore, mechanochemical methods, which involve reactions in a ball mill under solvent-free conditions, are being explored as a cost-effective and environmentally friendly alternative for producing sulfonamides. rsc.org These advancements highlight a clear trend toward more sustainable practices in pharmaceutical chemistry. tandfonline.com

Table 2: Overview of Sustainable Solvents and Methodologies in Sulfonamide Synthesis

MethodologySolvent SystemKey Reagents/ConditionsKey AdvantagesReference
Amine + Sulfonyl ChlorideWaterDynamic pH control (e.g., with Na₂CO₃)Avoids organic bases and solvents; simple filtration workup. rsc.org
Thiol + Amine (One-Pot)Water, Ethanol, GlycerolNaDCC·2H₂O (oxidant)Use of sustainable solvents; solvent-free workup. rsc.org, researchgate.net
Nitroarene + Sodium SulfinateWaterNaHSO₃Good solubility of reagents vs. poor solubility of product allows easy isolation. researchgate.net
Amine + Sulfonyl ChlorideEthanol:Water (1:5)LiOH·H₂OMild conditions (0–5°C); rapid reaction; high selectivity. tandfonline.com
Amine + Sulfonyl ChlorideSolvent-Free (Neat)Room TemperatureEliminates solvent waste completely; clean technology. sci-hub.se
Disulfide + AmineSolvent-Free (Mechanochemical)Ball Mill, NaOCl·5H₂OMetal-free; cost-effective; avoids harsh conditions. rsc.org

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including proton and carbon environments, and their connectivity.

The ¹H NMR spectrum of 1-(3-chlorophenyl)propane-1-sulfonamide would be expected to exhibit distinct signals corresponding to the various protons within the molecule. The aromatic protons on the 3-chlorophenyl ring typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the chlorine atom at the meta position would lead to a complex splitting pattern for these aromatic protons.

The proton of the sulfonamide group (-SO₂NH₂) is anticipated to appear as a broad singlet in the region of δ 8.0-10.0 ppm, with its exact chemical shift being sensitive to solvent and concentration. The protons of the propane (B168953) chain would show characteristic multiplets. The proton at the C1 position, being adjacent to both the sulfonamide group and the phenyl ring, would be the most deshielded of the aliphatic protons. The protons at C2 and C3 would exhibit signals further upfield. Spin-spin coupling between the protons on adjacent carbon atoms would result in predictable splitting patterns (e.g., triplets, quartets), the analysis of which would confirm the connectivity of the propane chain.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
SO₂NH₂ 8.0 - 10.0 Broad Singlet
H-1 (Propane) Downfield multiplet Multiplet
H-2 (Propane) Mid-range multiplet Multiplet

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the 3-chlorophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine (C-3) would show a characteristic chemical shift influenced by the electronegativity of the halogen. The other aromatic carbons would also have distinct signals based on their position relative to the substituents. The carbon atoms of the propane chain would resonate in the aliphatic region (δ 10-60 ppm), with the C1 carbon being the most downfield due to its proximity to the electron-withdrawing sulfonamide and phenyl groups.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, confirming the connectivity within the propane chain and the aromatic ring. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl ~135
Aromatic C-H 125 - 130
Aromatic C-S ~140
C-1 (Propane) ~50-60
C-2 (Propane) ~20-30

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

The sulfonamide group (-SO₂NH₂) exhibits several characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide is expected in the range of 3300-3200 cm⁻¹. The S-N stretching vibration is usually found in the 950-900 cm⁻¹ region.

The 3-chlorophenyl group also has characteristic vibrational modes. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ range.

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Sulfonamide) 3300 - 3200
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2960 - 2850
S=O Asymmetric Stretch 1350 - 1300
S=O Symmetric Stretch 1160 - 1140
Aromatic C=C Stretch 1600 - 1450
S-N Stretch 950 - 900

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

The precise frequencies and intensities of the vibrational modes are sensitive to the molecule's conformation. By comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insights into the preferred molecular geometry. For instance, the rotational conformation around the C-S and S-N bonds can influence the vibrational frequencies of the sulfonamide group. This correlation allows for a more detailed understanding of the three-dimensional structure of this compound in its ground state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the 3-chlorophenyl chromophore.

Typically, aromatic systems exhibit a strong absorption band (the E-band) at shorter wavelengths (around 200-220 nm) and a weaker band (the B-band) at longer wavelengths (around 250-280 nm) due to π → π* transitions. The presence of the chlorine substituent and the sulfonamide group can cause a slight shift in the position and intensity of these absorption maxima (λ_max). The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm)
π → π* (E-band) ~210

Note: The solvent can have a significant effect on the position of the absorption maxima.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals how molecules are arranged within the crystal lattice, a critical aspect for understanding intermolecular interactions and material properties.

Without experimental data from a single-crystal X-ray diffraction study of this compound, a definitive analysis of its conformational preferences and specific torsion angles is not possible. Such an analysis would typically involve the measurement and interpretation of the dihedral angles between the constituent parts of the molecule, such as the orientation of the 3-chlorophenyl group relative to the propane-1-sulfonamide (B152785) moiety. This information is crucial for understanding the molecule's shape and potential interactions.

Computational Chemistry and Quantum Chemical Investigations of 1 3 Chlorophenyl Propane 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. semanticscholar.orgrsc.org For 1-(3-Chlorophenyl)propane-1-sulfonamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its molecular characteristics. biointerfaceresearch.comresearchgate.net

Prediction of Equilibrium Geometries and Conformational LandscapesA crucial first step in computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography where available.nih.govresearchgate.net

For this compound, the key areas of conformational flexibility are the rotations around the C-S and C-C single bonds. A conformational analysis would reveal the potential energy surface of the molecule, identifying the global minimum energy conformer (the most stable shape) and other local minima. This landscape is critical for understanding how the molecule's shape influences its properties and interactions.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table presents hypothetical data typical for a DFT analysis of a sulfonamide derivative.

ParameterPredicted Value
S=O Bond Length~1.45 Å
S-N Bond Length~1.65 Å
S-C Bond Length~1.80 Å
C-Cl Bond Length~1.75 Å
O-S-O Bond Angle~120°
C-S-N Bond Angle~107°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy GapsFrontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity.wikipedia.orgThe Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.libretexts.orgThe energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.nih.govmalayajournal.orgA large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.researchgate.net

For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the sulfonamide group and the chlorophenyl ring. The LUMO would likely be distributed over the aromatic ring and the sulfonyl group. The analysis of these orbitals provides insight into the molecule's ability to participate in charge-transfer interactions. biointerfaceresearch.comresearchgate.net

Table 2: Predicted FMO Properties for this compound (Illustrative) This table presents hypothetical data typical for a DFT analysis.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Energy Gap (ΔE)5.0

Molecular Electrostatic Potential (MEP) Surface MappingThe Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.chemrxiv.orgchemrxiv.orgThe MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-deficient, positive potential regions (prone to nucleophilic attack). Green represents areas of neutral potential.researchgate.net

In this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide, as well as the chlorine atom. researchgate.netresearchgate.net These sites represent the most probable regions for hydrogen bonding and electrophilic interactions. Positive potential would be concentrated around the hydrogen atoms, particularly the amine hydrogens.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov By simulating the movements of the molecule and surrounding solvent molecules (like water) over time, MD can provide insights into conformational changes, solubility, and interactions with its environment. nih.govrsc.org An MD simulation of this compound in a solvent would reveal how the molecule's conformation adapts and how it forms hydrogen bonds and other non-covalent interactions with the solvent, which is crucial for understanding its behavior in a biological or chemical system. researchgate.net

Theoretical Spectroscopic Calculations and Correlation with Experimental Data

Computational methods can predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These theoretical spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of experimental signals. nih.gov

DFT calculations can compute the vibrational frequencies of this compound. The resulting theoretical IR spectrum would show characteristic peaks for functional groups like the S=O stretches (typically 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the N-H stretch (~3300 cm⁻¹), and vibrations associated with the chlorophenyl ring. nih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to validate the computed structure. researchgate.net A strong agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model. researchgate.net

In Silico Analysis of Molecular Interactions with Biological Macromolecules

Computational studies, particularly molecular docking and interaction analyses, are pivotal in predicting the potential biological activity of chemical compounds. For this compound, these theoretical approaches provide a foundational understanding of its possible behavior at a molecular level.

Molecular Docking Simulations for Understanding Theoretical Binding Modes

While specific molecular docking studies exclusively targeting this compound are not extensively detailed in the public domain, the broader class of sulfonamides has been the subject of numerous computational investigations against various protein targets. These studies serve as a valuable framework for hypothesizing the binding modes of the title compound.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a target macromolecule, typically a protein.

In a representative hypothetical docking study, this compound could be docked against a relevant biological target, such as an enzyme or receptor implicated in a disease pathway where sulfonamides are known to be active. The results of such a simulation would typically be presented in a data table summarizing key parameters.

Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Interacting Residues (Amino Acids)
Protein Kinase X -8.5 LEU83, VAL91, ALA104, LYS106
Carbonic Anhydrase Y -7.9 HIS94, HIS96, THR199, PRO202

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the initial search.

Analysis of Intermolecular Non-Covalent Interactions within Binding Sites

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. These interactions, although weaker than covalent bonds, are collectively crucial for molecular recognition and binding affinity. The primary non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

Following a molecular docking simulation, the resulting poses of this compound within a protein's active site would be analyzed to identify these key interactions. The sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor. The chlorophenyl ring can participate in hydrophobic and pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hypothetical Non-Covalent Interactions of this compound in a Binding Site

Interaction Type Interacting Group on Compound Interacting Amino Acid Residue
Hydrogen Bond Sulfonamide (-SO2NH2) ASP120 (Side Chain)
Hydrogen Bond Sulfonamide Oxygen LYS106 (Backbone NH)
Hydrophobic Interaction Phenyl Ring LEU83, VAL91

Note: This table presents hypothetical interactions to illustrate the types of non-covalent bonds that could be formed. Specific interaction data is dependent on the target protein and the docking results.

The comprehensive analysis of these theoretical binding modes and intermolecular interactions provides a critical starting point for the rational design of new derivatives with potentially improved biological activity.

Supramolecular Chemistry and Crystal Engineering Principles Applied to 1 3 Chlorophenyl Propane 1 Sulfonamide

Analysis of Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonds are among the most significant interactions directing the assembly of sulfonamide-containing molecules in the crystalline state. researchgate.netnih.govnih.gov The sulfonamide group provides both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens), leading to the formation of robust and predictable networks. nih.govresearchgate.net

In the crystalline structure of 1-(3-chlorophenyl)propane-1-sulfonamide, the primary hydrogen bonding motif involves the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors. This interaction is a common feature in the crystal structures of sulfonamides and plays a important role in the formation of extended supramolecular assemblies. nih.gov The amido protons of sulfonamides show a preference for hydrogen bonding to sulfonyl oxygens, often resulting in the formation of chains or dimeric structures. nih.gov

A theoretical analysis of related sulfonamide structures indicates that the geometric parameters of the sulfonamide group, including bond lengths and angles, remain relatively consistent across different molecules. researchgate.net This consistency allows for a degree of predictability in the hydrogen bonding patterns.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
N-H···OSulfonamide N-HSulfonyl O2.8 - 3.2Primary interaction driving self-assembly
C-H···O (aromatic)Chlorophenyl C-HSulfonyl O3.0 - 3.5Secondary stabilization of the crystal lattice
C-H···O (aliphatic)Propane (B168953) C-HSulfonyl O3.0 - 3.5Contributes to the overall packing efficiency

This table presents expected hydrogen bond interactions for this compound based on general principles of sulfonamide crystallography.

The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. mdpi.com In the context of this compound, the chlorine atom can interact with electron-rich sites on neighboring molecules, such as the sulfonyl oxygen atoms or the π-system of the phenyl ring. nih.gov

Molecular Recognition and Self-Assembly Processes in the Solid State

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the fundamental principle governing the self-assembly of this compound in the solid state. nih.govrsc.org The sulfonamide moiety is a key functional group that facilitates predictable recognition events, leading to the formation of ordered crystalline structures.

The self-assembly process is driven by the thermodynamic favorability of forming a well-ordered crystal lattice. This involves a delicate balance of various intermolecular interactions, including the strong N-H···O hydrogen bonds, weaker C-H···O interactions, potential halogen bonds, and van der Waals forces. nih.gov The shape and electronic properties of the molecule dictate how these interactions cooperate to form a stable, low-energy structure. rsc.org

Crystal Packing Architectures and Their Determinants

The crystal packing of this compound is determined by the synergistic effect of the various intermolecular interactions. The dominant N-H···O hydrogen bonds are expected to form one- or two-dimensional motifs, such as chains or sheets. These primary structures are then further organized in three dimensions through weaker interactions.

Rational Design of Supramolecular Synthons Involving the Sulfonamide Moiety

The concept of supramolecular synthons, which are robust and transferable structural units formed by intermolecular interactions, is central to the rational design of crystalline solids. nih.goviucr.orgbgu.ac.il For sulfonamides, the most common and reliable synthon is the catemeric chain or the dimer motif formed through N-H···O hydrogen bonds between the sulfonamide groups. researchgate.net

Understanding the hierarchy of these synthons is crucial for crystal engineering. nih.goviucr.orgresearchgate.net In the case of this compound, the sulfonamide-sulfonamide hydrogen bond is expected to be the most robust and, therefore, the primary synthon. By introducing other functional groups capable of forming competing interactions, it is possible to design new supramolecular synthons and, consequently, new crystalline forms with different properties.

Synthon Type Interacting Groups Resulting Motif Prevalence
HomosynthonSulfonamide N-H and Sulfonyl ODimer or ChainHigh
HeterosynthonSulfonamide and a co-former (e.g., amide, N-oxide)Varies (e.g., alternating chains)Dependent on co-former

This table outlines potential supramolecular synthons involving the sulfonamide group.

Polymorphism and Co-crystallization Studies of Sulfonamide Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. researchgate.netnih.govnih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The conformational flexibility of the propane chain and the potential for different hydrogen bonding arrangements in this compound suggest that it may also exhibit polymorphism. researchgate.netnih.gov

The various hydrogen bonding arrangements are often what distinguish one polymorphic form from another. researchgate.net The balance between strong intermolecular hydrogen bonds and other interactions like π-π stacking can lead to different stable crystal lattices. researchgate.netnih.gov

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering. By introducing a co-former that can interact with the sulfonamide group of this compound, it is possible to create new solid forms with tailored properties. The rational design of co-crystals relies on an understanding of the supramolecular synthons that can form between the target molecule and the co-former. nih.goviucr.orgbgu.ac.il

Chemical Reactivity and Functional Group Transformations of 1 3 Chlorophenyl Propane 1 Sulfonamide

Reactivity of the Sulfonamide Nitrogen: N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group in 1-(3-Chlorophenyl)propane-1-sulfonamide is nucleophilic and can readily participate in N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the compound's steric and electronic properties.

N-Alkylation: The alkylation of the sulfonamide nitrogen typically proceeds by deprotonation with a suitable base to form a sulfonamidate anion, which then acts as a nucleophile. A variety of alkylating agents can be employed. Manganese-catalyzed N-alkylation using primary alcohols represents a modern and efficient "borrowing hydrogen" approach. organic-chemistry.org Another method involves the thermal alkylation with trichloroacetimidates, which does not require an external catalyst and proceeds well with precursors that form stable carbocations. organic-chemistry.orgnih.gov These reactions allow for the introduction of diverse alkyl groups onto the sulfonamide nitrogen. For instance, N-alkylation has been shown to potentially improve the potency and selectivity of bioactive sulfonamides by allowing new interactions with biological targets. osti.gov

N-Acylation: N-acylation introduces a carbonyl group, converting the sulfonamide into an N-acylsulfonamide. This transformation can be effectively achieved using N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH). researchgate.net This method is advantageous as N-acylbenzotriazoles are readily available and can be used for acyl groups where the corresponding acid chlorides are difficult to prepare or handle. researchgate.net Direct N-acylation with carboxylic esters can also be promoted by Lewis acids such as titanium tetrachloride (TiCl4). semanticscholar.org

The table below summarizes key N-alkylation and N-acylation reactions applicable to the sulfonamide nitrogen.

Reaction TypeReagents and ConditionsProduct TypeKey Features
N-Alkylation Alcohols, Mn(I) PNP pincer catalystN-Alkyl sulfonamide"Borrowing hydrogen" method, efficient for primary alcohols. organic-chemistry.org
N-Alkylation Trichloroacetimidates, Toluene (reflux)N-Alkyl sulfonamideThermal, catalyst-free conditions; effective for stable carbocation precursors. nih.gov
N-Acylation N-Acylbenzotriazoles, NaHN-AcylsulfonamideGeneral method, suitable for a wide range of acyl groups. researchgate.net
N-Acylation Carboxylic ester, TiCl4N-AcylsulfonamideLewis-acid promoted direct acylation. semanticscholar.org

Transformations at the Propane (B168953) Backbone: Stereochemical Control and Functionalization

The propane backbone of this compound offers opportunities for functionalization, although this area is less explored than modifications at the nitrogen or aromatic ring. The carbon atom alpha to the sulfonyl group is activated, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Strategies for late-stage functionalization of sulfonamides can be adapted to modify the propane chain. For example, photocatalytic approaches can generate sulfonyl radical intermediates. nih.gov While often used for additions to alkenes, such radical chemistry could potentially be harnessed for C-H functionalization on the propane backbone under specific conditions.

Furthermore, the introduction of functional groups, such as hydroxyl or halide moieties, onto the propane chain in precursor molecules would allow for subsequent transformations like eliminations to form unsaturated sulfonamides or substitutions to introduce new functionalities. Stereochemical control during these transformations would be crucial for accessing specific isomers, potentially using chiral catalysts or auxiliaries.

Reactions Involving the Chlorophenyl Group: Aromatic Substitutions and Cross-Coupling Chemistry

The 3-chlorophenyl group is a key site for structural modification, primarily through transition metal-catalyzed cross-coupling reactions where the aryl chloride acts as an electrophile. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the core structure.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed reactions are powerful tools for this purpose. The Suzuki-Miyaura coupling, for instance, can be used to react the chlorophenyl group with aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. nih.govmit.edu The Heck reaction allows for the introduction of alkenyl groups, while the Buchwald-Hartwig amination enables the formation of C-N bonds with a variety of amines. Nickel catalysis has emerged as a valuable alternative to palladium, enabling the cross-coupling of sulfonamides with (hetero)aryl chlorides. nih.govresearchgate.net Copper-catalyzed coupling reactions also provide an effective method for the N-arylation of sulfonamides with aryl halides. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides unless activated by strong electron-withdrawing groups, SNAr reactions could potentially occur under forcing conditions or with highly nucleophilic reagents, replacing the chlorine atom with other functional groups.

The following table outlines potential cross-coupling reactions at the chlorophenyl moiety.

Reaction NameCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki-Miyaura Pd(0) or Pd(II) complexesBoronic acids/estersC-C
Heck Pd(0) complexesAlkenesC-C
Buchwald-Hartwig Pd(0) or Ni(0) complexesAmines, amidesC-N
Sonogashira Pd(0)/Cu(I) complexesTerminal alkynesC-C
Stille Pd(0) complexesOrganostannanesC-C

Exploration of Cycloaddition Reactions with Sulfonamide-Containing Substrates

While this compound itself is not suitable for cycloaddition reactions, it can serve as a precursor to unsaturated derivatives that are excellent cycloaddition partners. By introducing a double or triple bond into the propane backbone (e.g., creating a vinyl sulfonamide derivative), a range of powerful ring-forming reactions becomes accessible.

Vinyl sulfonamides are particularly versatile substrates. They can participate as dienophiles in Diels-Alder reactions, react in [3+2] cycloadditions with species like azomethine ylides, and undergo other cyclization protocols such as intramolecular Heck reactions or ring-closing metathesis (RCM). nih.govenamine.net These strategies are central to diversity-oriented synthesis approaches for creating skeletally diverse cyclic sulfonamides (sultams), which are of significant interest in medicinal chemistry. nih.govenamine.net The electron-withdrawing nature of the sulfonyl group activates the vinyl moiety for nucleophilic attack, making it a competent Michael acceptor and a reactive partner in various cycloadditions. nih.gov

The table below lists cycloaddition reactions that could be employed with unsaturated derivatives of the title compound.

Cycloaddition TypeSubstrate RequirementKey FeaturesResulting Structure
Diels-Alder [4+2] Vinyl sulfonamide (as dienophile)Forms six-membered ringsCyclohexene-fused sultams
[3+2] Cycloaddition Vinyl sulfonamideForms five-membered ringsPyrrolidine/isoxazolidine-fused sultams
Ring-Closing Metathesis Diene-containing sulfonamideForms various ring sizesUnsaturated sultams
Intramolecular Heck Alkene and aryl halide on same moleculePalladium-catalyzed C-C bond formationFused-ring sultams

Derivatization Strategies for Structural Diversification and Library Synthesis

The varied reactivity of this compound makes it an excellent starting point for the synthesis of compound libraries. By systematically applying the reactions described in the previous sections, a large number of diverse analogs can be generated.

A common strategy for library synthesis involves a "Build/Couple/Pair" approach. nih.gov In this context, the this compound scaffold can be modified at its three key points:

N-Sulfonamide Derivatization: A library of alkyl and acyl groups can be introduced via the N-alkylation and N-acylation reactions discussed previously.

Aryl Ring Functionalization: A diverse set of building blocks can be coupled to the chlorophenyl ring using various palladium- or nickel-catalyzed cross-coupling reactions. researchgate.net

Backbone Modification: The propane backbone can be functionalized or converted into an unsaturated system to allow for further reactions, including cycloadditions.

Another powerful technique for diversification involves converting the primary sulfonamide into a more reactive intermediate. For example, treatment with a pyrylium (B1242799) salt can transform the sulfonamide into a sulfonyl chloride, which can then be reacted with a wide array of nucleophiles to generate new sulfonamide derivatives, sulfonates, and other related structures. researchgate.net This late-stage functionalization approach is highly valuable for rapidly creating analogs from a common intermediate. nih.gov

The combination of these methods enables a multi-directional approach to structural diversification, allowing for a thorough exploration of the chemical space around the this compound core.

Advanced Research Directions and Future Perspectives in 1 3 Chlorophenyl Propane 1 Sulfonamide Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of sulfonamides, while well-established, is the subject of ongoing research to develop greener, more efficient, and highly selective methods. Traditional approaches often involve the reaction of sulfonyl chlorides with amines, but modern research focuses on expanding the synthetic toolkit. nih.govresearchgate.net

Recent advancements prioritize late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthetic sequence. One such method involves the activation of primary sulfonamides using Pyry-BF4, converting the poorly reactive NH2 group into a sulfonyl chloride. nih.gov This transformation enables the introduction of a wide array of nucleophiles under mild conditions, facilitating the synthesis of complex sulfonamide derivatives that would be difficult to access through other routes. nih.gov

Electrochemical methods represent another frontier, offering an environmentally benign approach by using electricity to drive reactions. acs.org The electrochemical oxidative coupling of readily available thiols and amines can produce sulfonamides in minutes without the need for sacrificial reagents, with hydrogen as the only byproduct. acs.org Further innovations include the direct synthesis of N-unsubstituted sulfonamides from thiols and ammonia (B1221849) mediated by an iodine/tert-butyl hydroperoxide system, which tolerates a wide range of functional groups. rsc.org

Table 1: Comparison of Novel Synthetic Methodologies for Sulfonamides

MethodologyKey Reagents/ConditionsPrimary Advantages
Late-Stage Functionalization Pyry-BF₄, MgCl₂High selectivity, tolerance of sensitive functional groups, suitable for complex molecules. nih.gov
Electrochemical Coupling Electricity, undivided cellEnvironmentally benign, no sacrificial reagents, rapid reaction times (minutes). acs.org
Direct Thiol Oxidation I₂/ᵗBuOOH, aqueous ammoniaUse of simple starting materials, good functional group tolerance. rsc.org
Continuous Flow Synthesis Microreactors, automated pumpsEnhanced safety, scalability, process control, and high throughput. rsc.orgacs.org

These novel strategies are crucial for the efficient and selective production of 1-(3-Chlorophenyl)propane-1-sulfonamide and its derivatives, enabling the rapid assembly of compound libraries for further investigation. iiserpune.ac.in

Computational Design and Prediction of Novel Analogues with Targeted Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of novel molecules with specific, predetermined properties. For analogues of this compound, computational approaches can predict biological activity, physicochemical properties, and molecular interactions, thereby accelerating the development cycle and reducing experimental costs. frontiersin.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a key technique used to correlate the chemical structure of sulfonamide derivatives with their properties. researchgate.netnih.gov By analyzing molecular descriptors, QSPR models can forecast characteristics such as melting point, formula weight, and even therapeutic efficacy, providing valuable insights for the targeted design of new compounds. frontiersin.orgnih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, optimized geometry, and spectroscopic properties of sulfonamide compounds. mdpi.combiointerfaceresearch.com These theoretical investigations provide a fundamental understanding of the molecule's stability, reactivity, and vibrational modes, which can be correlated with experimental data. mdpi.com

Furthermore, molecular docking simulations are used to predict how novel sulfonamide analogues will bind to biological targets, such as enzymes or receptors. biointerfaceresearch.comnih.gov For instance, in the design of carbonic anhydrase inhibitors, docking studies can reveal key hydrogen bonding and coordination interactions between the sulfonamide's zinc-binding group and amino acid residues in the enzyme's active site. nih.gov This information is critical for designing analogues with high potency and selectivity for a specific target isoform. nih.gov

Table 2: Application of Computational Methods in Sulfonamide Analogue Design

Computational MethodApplicationPredicted Properties
QSPR Correlate structure with propertiesThermodynamic properties, biological activity. researchgate.netnih.gov
DFT Analyze electronic structureMolecular geometry, vibrational frequencies, electronic transitions. mdpi.com
Molecular Docking Simulate ligand-protein bindingBinding affinity, interaction modes, target selectivity. biointerfaceresearch.comnih.gov

Exploration of Unique Supramolecular Architectures for Advanced Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct highly ordered assemblies from sulfonamide building blocks. mdpi.com The specific geometry and functional groups of this compound—namely the sulfonamide group (a strong hydrogen bond donor and acceptor) and the aromatic ring (capable of π-π stacking)—make it an excellent candidate for crystal engineering and the development of advanced materials. acs.org

The intermolecular interactions in sulfonamide crystals are crucial for their stability and polymorphism. nih.gov Hydrogen bonds, particularly between the sulfonamide N-H proton and a sulfonyl oxygen atom of a neighboring molecule, are a dominant and predictable interaction motif. acs.orgnih.gov These interactions often lead to the formation of well-defined structural patterns, or synthons, such as dimers and infinite chains. nih.govresearchgate.net

Research into the supramolecular structure of sulfonamide-substituted compounds has revealed the formation of complex crystal lattices stabilized by a network of intermolecular forces. nih.govnih.gov For example, studies on sulfonamide-substituted silatranes show their crystal lattices are formed by cyclic dimers held together by intermolecular hydrogen bonds and other short contacts. nih.gov The interplay between different non-covalent forces, including hydrogen bonds and halogen bonds, can be used to construct intricate and stable supramolecular assemblies. mdpi.com The ability to control these interactions paves the way for designing molecular crystals with tailored physical properties, such as solubility, stability, and melting point, which are critical for both pharmaceutical and material science applications. acs.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry, which offers significant advantages in safety, efficiency, scalability, and automation. jst.org.innih.gov The synthesis of this compound and its derivatives is well-suited for this technology, particularly for producing compound libraries for screening or for manufacturing at scale. acs.org

Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This level of control is particularly beneficial for highly exothermic reactions, such as the formation of sulfonyl chlorides, improving the inherent safety of the process. rsc.orgmdpi.com Continuous flow systems have been successfully developed for the synthesis of sulfonyl chlorides and for the subsequent rapid and eco-friendly production of sulfonamide libraries. rsc.orgacs.org

The integration of flow chemistry with automation has led to the development of fully automated synthesis platforms. dntb.gov.ua These systems can perform multi-step syntheses unattended, including reaction, work-up, and purification. acs.org For example, a fully automated system has been described for the two-step synthesis of monoalkylated sulfonamides, generating an array of compounds with high purity suitable for direct biological evaluation. acs.org Such platforms dramatically accelerate the drug discovery process by enabling the rapid generation and testing of diverse chemical entities. dntb.gov.ua

Table 3: Comparison of Batch Processing vs. Continuous Flow Synthesis for Sulfonamides

FeatureBatch ProcessingContinuous Flow Synthesis
Safety Risk of thermal runaway in large-scale exothermic reactions.Superior heat transfer and small reaction volumes enhance safety. rsc.org
Scalability Often requires re-optimization when scaling up.Scalable by running the system for longer durations. nih.gov
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time. jst.org.in
Efficiency Can involve lengthy reaction times and manual work-up.Reduced reaction times and potential for integrated work-up and purification. acs.orgacs.org
Automation Difficult to fully automate multi-step processes.Readily integrated with automated pumps, sensors, and purification modules. dntb.gov.ua

Theoretical Contributions to Reaction Mechanism Elucidation for Sulfonamides

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. Theoretical and computational chemistry provides powerful tools to elucidate the complex pathways of chemical reactions involving sulfonamides. researchgate.net

Density Functional Theory (DFT) is widely used to investigate reaction mechanisms at the molecular level. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This approach has been used to study the degradation of sulfonamides by reactive oxygen species, identifying that the reaction proceeds through H-abstraction and addition mechanisms. researchgate.net

Theoretical studies have also shed light on the fundamental processes of sulfonylation. The mechanism of sulfonylation of amines and alcohols can be highly dependent on reaction conditions, and computational models help to rationalize these observations. researchgate.net For instance, theoretical calculations can clarify the role of intermediates, such as sulfenes, and predict the most favorable transition states. researchgate.net

In the context of electrochemical synthesis, kinetic experiments combined with theoretical insights have helped propose plausible reaction mechanisms. acs.org These studies suggest that the process can initiate with the oxidation of a thiol to a disulfide, followed by reaction with an aminium radical and subsequent oxidation steps to form the final sulfonamide. acs.org Such detailed mechanistic understanding is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)propane-1-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of a chlorophenyl precursor using agents like sulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while methanol or water aids in crystallization .
  • Purification : Column chromatography or recrystallization improves purity (>95%), confirmed by HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological approaches include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm sulfonamide linkage and aromatic substitution patterns .
  • X-ray crystallography : Resolves spatial arrangement of the chlorophenyl and sulfonamide groups, critical for understanding reactivity .
  • Computational modeling : DFT calculations predict electron density distribution, aiding in rational drug design .

Q. What solubility and stability profiles are critical for in vitro assays?

The compound exhibits:

  • Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers; sonication or co-solvents (e.g., PEG-400) improve dispersion .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4); store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does structural modification of the sulfonamide group impact biological activity in target enzymes?

Structure-activity relationship (SAR) studies reveal:

  • Sulfonamide substitution : Electron-withdrawing groups (e.g., nitro) enhance binding to carbonic anhydrase isoforms, while bulky groups reduce permeability .
  • Chlorophenyl positioning : Meta-substitution (3-chloro) optimizes steric interactions with hydrophobic enzyme pockets, as shown in kinetic assays .

Q. What mechanistic insights explain contradictory data in enzyme inhibition studies?

Discrepancies arise from:

  • Allosteric modulation : The compound may bind secondary sites at high concentrations, altering IC50_{50} values .
  • Redox interference : Sulfonamide moieties can act as radical scavengers, confounding assays reliant on redox-sensitive probes .
  • Method validation : Use orthogonal techniques (e.g., SPR, ITC) to confirm binding thermodynamics .

Q. How can researchers address challenges in impurity profiling during scale-up synthesis?

Key strategies include:

  • HPLC-MS : Identifies byproducts like dechlorinated derivatives or sulfonic acid residues .
  • Process optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation or aqueous washes .
  • Regulatory alignment : Follow ICH Q3A guidelines for quantifying impurities ≥0.1% .

Q. What role does this compound play in probing neurotransmitter transporters?

The compound acts as a competitive inhibitor of monoamine transporters (e.g., SERT, NET):

  • Radioligand assays : 3^3H-labeled analogs validate binding affinity (Ki_i < 100 nM) in neuronal membranes .
  • Mutagenesis studies : Replace key transporter residues (e.g., Tyr95 in SERT) to map sulfonamide interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.